

# 2-p-tolyl-thiazole-4-carbaldehyde molecular structure and weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-P-Tolyl-thiazole-4-carbaldehyde

Cat. No.: B1601943

[Get Quote](#)

An In-Depth Technical Guide to **2-p-tolyl-thiazole-4-carbaldehyde**

## Abstract

This technical guide provides a comprehensive overview of **2-p-tolyl-thiazole-4-carbaldehyde**, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its core molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis and characterization. The narrative emphasizes the rationale behind experimental choices, grounding the methodologies in established chemical principles. This document serves as a crucial resource for researchers, scientists, and professionals in drug development, highlighting the compound's role as a versatile intermediate in the creation of advanced pharmaceuticals, agrochemicals, and novel materials.

## Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in modern chemistry.<sup>[1][2]</sup> Its unique electronic properties and ability to form hydrogen bonds make it a cornerstone in the development of biologically active molecules.<sup>[3]</sup> Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.<sup>[1][2]</sup>

Within this important class of compounds, **2-p-tolyl-thiazole-4-carbaldehyde** (CAS: 55327-29-2) emerges as a pivotal building block. Its structure combines the reactive thiazole core with a tolyl group, which can modulate biological activity and physicochemical properties, and a carbaldehyde functional group, which serves as a versatile handle for a wide array of subsequent chemical transformations. This unique combination makes it an invaluable intermediate for constructing more complex molecular architectures in drug discovery and materials science.<sup>[4]</sup>

## Molecular Structure and Physicochemical Properties

The molecular structure of **2-p-tolyl-thiazole-4-carbaldehyde** consists of a central 1,3-thiazole ring. A para-tolyl (4-methylphenyl) group is attached at the C2 position, and a formyl (carbaldehyde) group is present at the C4 position. The aldehyde group is the primary site of reactivity for nucleophilic addition and condensation reactions, while the aromatic rings provide a stable scaffold.

## Key Physicochemical Data

The fundamental properties of **2-p-tolyl-thiazole-4-carbaldehyde** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	55327-29-2	[5][6][7]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NOS	[4][5][6]
Molecular Weight	203.26 g/mol	[4][5][6]
Appearance	Yellow solid	[4]
Purity	≥ 96-97%	[4][8]
Storage Conditions	Store at 0-8 °C, under inert gas	[4][9]
IUPAC Name	2-(4-methylphenyl)-1,3-thiazole-4-carbaldehyde	
InChI Key	HQQLUNVPMPCIT-UHFFFAOYSA-N	[10]

## Synthesis and Mechanistic Insights

The most common and efficient synthesis of **2-p-tolyl-thiazole-4-carbaldehyde** involves the selective oxidation of its corresponding alcohol precursor, (2-p-tolylthiazol-4-yl)methanol.

## Experimental Protocol: Oxidation of (2-p-tolylthiazol-4-yl)methanol

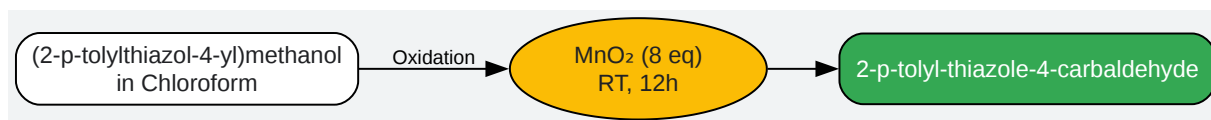
This protocol describes the oxidation using manganese(IV) oxide (MnO<sub>2</sub>), a mild and highly selective oxidizing agent.

Rationale: MnO<sub>2</sub> is the reagent of choice for this transformation due to its remarkable selectivity for oxidizing allylic and benzylic alcohols. It efficiently converts the primary alcohol to an aldehyde without the risk of over-oxidation to a carboxylic acid, which can occur with stronger oxidizing agents. The reaction is heterogeneous, simplifying product purification as the excess MnO<sub>2</sub> and its reduced form (MnO) can be easily removed by filtration.

Step-by-Step Methodology[5]

- **Reaction Setup:** To a 250 mL round-bottom flask, add (2-p-tolylthiazol-4-yl)methanol (2.8 g, 13 mmol) and 250 mL of chloroform.
- **Addition of Oxidant:** While stirring, add activated manganese(IV) oxide (9.04 g, 104 mmol) to the solution. A significant molar excess of  $\text{MnO}_2$  is crucial to drive the reaction to completion.
- **Reaction Execution:** Stir the resulting black suspension vigorously at room temperature (approx. 20 °C) for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup - Solvent Removal:** Once the starting material is consumed, evaporate the chloroform under reduced pressure using a rotary evaporator.
- **Workup - Extraction:** Add diethyl ether ( $\text{Et}_2\text{O}$ ) to the solid residue.
- **Purification - Filtration:** Filter the mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the manganese oxides. Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the product.
- **Purification - Crystallization:** Combine the filtrates and evaporate the diethyl ether under reduced pressure. Crystallize the resulting crude product from ethanol to yield pure **2-p-tolyl-thiazole-4-carbaldehyde**.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Oxidation of the precursor alcohol to the target aldehyde.

## Structural Verification and Characterization

Confirming the identity and purity of the synthesized **2-p-tolyl-thiazole-4-carbaldehyde** is critical. This is achieved through standard spectroscopic techniques.

## Characterization Protocol

### 1. Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR):

- Purpose: To confirm the molecular structure by identifying the chemical environment of all protons.
- Methodology: Dissolve a small sample of the purified product in deuterated chloroform ( $\text{CDCl}_3$ ). Acquire the spectrum on a 400 MHz NMR spectrometer.
- Expected Results:[\[5\]](#)
  - $\delta$  10.1 ppm (singlet, 1H): This highly deshielded signal is characteristic of the aldehyde proton ( $-\text{CHO}$ ).
  - $\delta$  8.1 ppm (singlet, 1H): Corresponds to the proton at the C5 position of the thiazole ring.
  - $\delta$  7.84 ppm (doublet, 2H,  $J=8$  Hz): Represents the two aromatic protons on the tolyl ring ortho to the thiazole ring.
  - $\delta$  7.25 ppm (doublet, 2H,  $J=8$  Hz): Represents the two aromatic protons on the tolyl ring meta to the thiazole ring.
  - $\delta$  2.4 ppm (singlet, 3H): Corresponds to the methyl ( $-\text{CH}_3$ ) protons of the tolyl group.

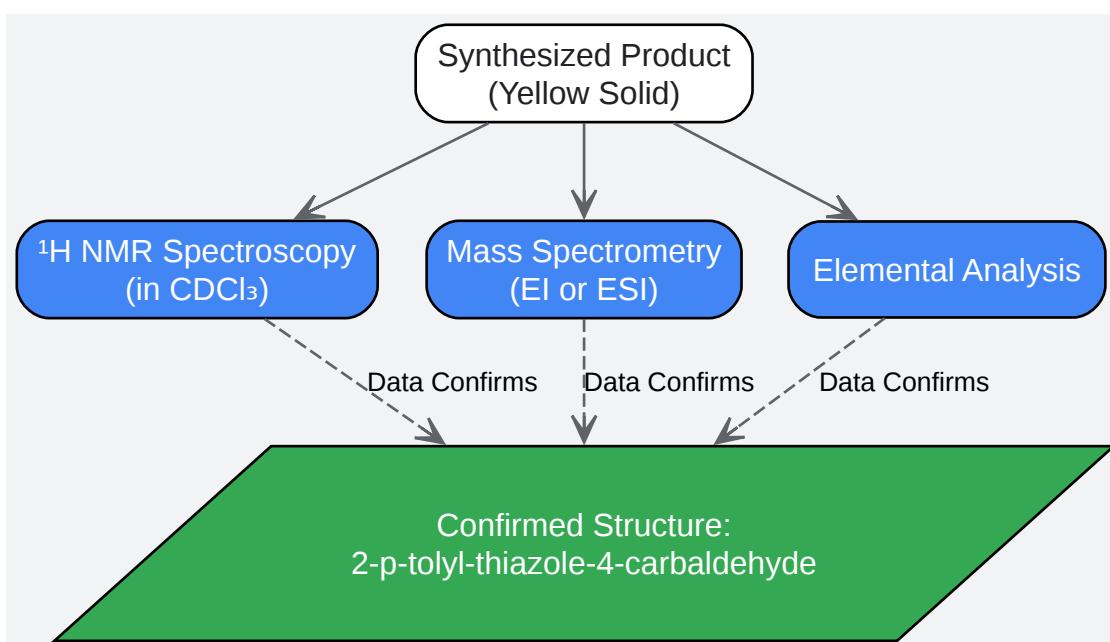
### 2. Mass Spectrometry (MS):

- Purpose: To confirm the molecular weight of the compound.
- Methodology: Analyze the sample using an appropriate ionization technique (e.g., Electron Impact - EI).
- Expected Results:[\[5\]](#)
  - A molecular ion peak ( $\text{M}^+$ ) or protonated molecular ion peak ( $[\text{M}+\text{H}]^+$ ) corresponding to the calculated molecular weight (203.26 g/mol). The provided data shows a significant peak at  $m/z$  204, likely representing the  $[\text{M}+\text{H}]^+$  ion, and a base peak at  $m/z$  201, which could correspond to the loss of  $\text{H}_2$ .

### 3. Elemental Analysis:

- Purpose: To determine the elemental composition and confirm the molecular formula.
- Expected Results:[5]
  - Calculated for C<sub>11</sub>H<sub>9</sub>NOS: C, 65.00%; H, 4.46%; N, 6.89%.
  - Found: C, 64.93%; H, 5.53%; N, 6.83%.

## Characterization Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the structural confirmation of the final product.

## Applications in Research and Development

**2-p-tolyl-thiazole-4-carbaldehyde** is not an end product but a valuable intermediate with broad applications.[4]

- Pharmaceutical Development: The compound serves as a crucial starting material for synthesizing novel thiazole-based drugs.[4] Its derivatives are being investigated for various therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1]

[4] The aldehyde group can be readily converted into imines, amides, or other functional groups to create libraries of new chemical entities for high-throughput screening.

- **Agrochemical Chemistry:** It is used in the synthesis of next-generation pesticides and herbicides.[4] The thiazole core is known to be effective against various agricultural pests, and modifications starting from the carbaldehyde can fine-tune the compound's specificity and environmental impact.
- **Materials Science:** The compound's aromatic structure and reactive handle make it suitable for developing novel materials.[4] It can be incorporated into polymers and specialized coatings to enhance thermal stability and chemical resistance.[4] Furthermore, it serves as a precursor for dyes and pigments, contributing to colors with excellent lightfastness.[4]
- **Biochemical Research:** Researchers utilize this molecule to design and synthesize enzyme inhibitors and receptor binding ligands, aiding in the study of biological pathways and disease mechanisms.[4] It can also be employed in the creation of fluorescent probes for real-time biological imaging.[4]

## Conclusion

**2-p-tolyl-thiazole-4-carbaldehyde** is a high-value chemical intermediate whose importance is rooted in its versatile structure. The combination of a stable thiazole-tolyl scaffold and a reactive aldehyde functional group provides a robust platform for extensive synthetic exploration. The reliable synthesis and straightforward characterization processes further enhance its utility. For researchers in medicinal chemistry, agrochemistry, and materials science, this compound represents a key gateway to discovering novel molecules with significant biological and physical properties.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 2-P-Tolyl-thiazole-4-carbaldehyde - CAS:55327-29-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. 2-p-Tolyl-thiazole-4-carbaldehyde | CymitQuimica [cymitquimica.com]
- 9. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE price,buy 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE - chemicalbook [chemicalbook.com]
- 10. 2-p-Tolyl-thiazole-4-carbaldehyde | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [2-p-tolyl-thiazole-4-carbaldehyde molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601943#2-p-tolyl-thiazole-4-carbaldehyde-molecular-structure-and-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)